molecular formula C15H17NO2S B5780554 N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide

N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide

Cat. No. B5780554
M. Wt: 275.4 g/mol
InChI Key: FJBODCBBWLJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide, commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. DPM is a sulfonamide derivative and is often used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of DPM is not fully understood. However, it is believed to act as a nucleophile and react with electrophiles to form sulfonamide derivatives. DPM has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines and to have anti-inflammatory activity. DPM has also been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

DPM is a versatile reagent that has been widely used in organic synthesis. It is relatively easy to synthesize and is readily available. However, DPM has some limitations for lab experiments. It is toxic and must be handled with care. DPM is also sensitive to air and moisture and must be stored in a dry, air-free environment.

Future Directions

There are many potential future directions for research involving DPM. One area of interest is the development of new sulfonamide derivatives with biological activity. DPM could also be used as a ligand in the development of new metal-catalyzed reactions. Additionally, further research is needed to fully understand the mechanism of action of DPM and its effects on the body.

Synthesis Methods

The synthesis of DPM involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DPM as a white solid.

Scientific Research Applications

DPM has been widely used in scientific research as a reagent in organic synthesis. It is used to prepare various sulfonamide derivatives that have biological activity. DPM has also been used as a ligand in metal-catalyzed reactions and as a catalyst in organic reactions.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-7-6-10-15(13(12)2)16-19(17,18)11-14-8-4-3-5-9-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBODCBBWLJUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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